![molecular formula C19H18N2O3 B2959532 (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-10-2](/img/structure/B2959532.png)
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
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Description
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Agents
Benzisoxazole derivatives are known for their affinity for serotonergic and dopaminergic receptors, making them potential antipsychotic agents. They are particularly effective in treating conditions like schizophrenia by blocking dopamine D2 receptors in the mesolimbic region .
Alzheimer’s Disease Treatment
Some benzisoxazole compounds, specifically N-benzyl piperidine derivatives, are used in the palliative treatment of Alzheimer’s disease due to their neuroprotective properties .
Antimicrobial Activity
These derivatives exhibit significant antimicrobial activity, making them valuable in developing new antibiotics to combat various bacterial infections .
Anti-inflammatory Agents
The anti-inflammatory properties of benzisoxazole derivatives make them suitable for treating inflammatory conditions .
Antitubercular Agents
A range of benzisoxazole derivatives have been screened for their effectiveness against M. tuberculosis, showing excellent antitubercular actions .
Antihypertensive Applications
Due to their pharmacological profile, some benzisoxazole derivatives are explored for their potential use in managing hypertension .
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)10-9-18(22)13-7-8-17-16(12-13)19(24-20-17)14-5-4-6-15(11-14)23-3/h4-12H,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURCKJAAKGOTEI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one |
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